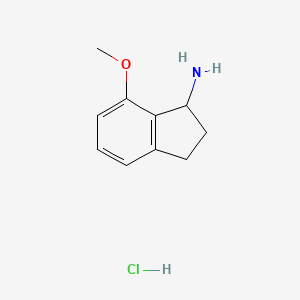

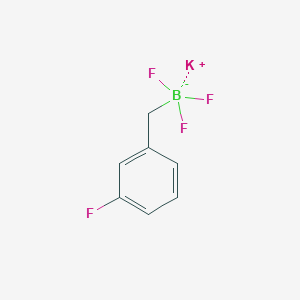

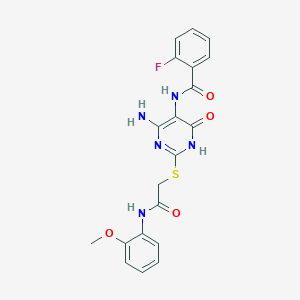

(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxy-3-penten-2-one N-(3-nitro-2-pyridinyl)hydrazone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a hydrazone derivative. Hydrazone derivatives are often used in organic synthesis and in the development of pharmaceuticals . The compound also contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the hydrazone group and the pyridine ring. These groups can participate in various types of bonding and interactions .Chemical Reactions Analysis

Hydrazones are known to undergo a variety of chemical reactions, including oxidation and reduction, formation of hydrazides, and reaction with halogenating agents . Pyridine derivatives also participate in a wide range of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the hydrazone group and the pyridine ring could affect its solubility, reactivity, and stability .科学的研究の応用

Antimicrobial Properties

(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxy-3-penten-2-one N-(3-nitro-2-pyridinyl)hydrazone: exhibits promising antimicrobial activity. Researchers have investigated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound’s unique geometry, influenced by the pyridine ring and other functional groups, contributes to its selective interaction with microbial proteins. Molecular docking studies have revealed favorable binding interactions with essential enzymes, making it a potential candidate for novel antimicrobial agents .

Antiviral Applications

Given the ongoing global health challenges, antiviral research remains critical. This compound has demonstrated antiviral properties against certain viruses. Its interaction with viral proteins or enzymes inhibits viral replication. Researchers have explored its efficacy against RNA viruses, including influenza and coronaviruses. Further studies are needed to validate its potential as an antiviral drug .

Water Solubility Enhancement

Pyridine derivatives often play a crucial role in medicinal chemistry due to their ability to improve water solubility. The poor basicity of pyridine allows it to form hydrogen bonds with water molecules, enhancing solubility. By incorporating the (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxy-3-penten-2-one N-(3-nitro-2-pyridinyl)hydrazone scaffold, researchers can design compounds with improved bioavailability .

Synthesis of Bioactive Molecules

Researchers have utilized (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxy-3-penten-2-one N-(3-nitro-2-pyridinyl)hydrazone as a building block for the synthesis of bioactive molecules. Its reactivity allows for the introduction of various functional groups, enabling the creation of diverse chemical libraries. These libraries can be screened for biological activity, leading to the discovery of novel drug candidates .

Thioxopyrimidine Derivatives

The compound’s structure suggests potential for thioxopyrimidine derivatives. Researchers have explored methods to incorporate a thioxopyrimidine fragment, which could enhance its pharmacological properties. Thioxopyrimidines have been associated with antitumor and anti-inflammatory effects, making this avenue of investigation intriguing .

Coordination Chemistry

The nitrogen atom in the pyridine ring allows for coordination with metal ions. Researchers have investigated the complexation behavior of (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxy-3-penten-2-one N-(3-nitro-2-pyridinyl)hydrazone with transition metals. Such complexes may exhibit unique properties, including catalytic activity or luminescence, opening up possibilities for applications in materials science and catalysis .

作用機序

将来の方向性

特性

IUPAC Name |

1,1,1,5,5,5-hexafluoro-4-[2-(3-nitropyridin-2-yl)hydrazinyl]pent-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F6N4O3/c11-9(12,13)6(4-7(21)10(14,15)16)18-19-8-5(20(22)23)2-1-3-17-8/h1-4,18H,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYLHYIFFUWAAKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NNC(=CC(=O)C(F)(F)F)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F6N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1,5,5,5-Hexafluoro-4-[2-(3-nitropyridin-2-yl)hydrazinyl]pent-3-en-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[4-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2,5-dichlorobenzamide](/img/structure/B2454158.png)

![2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2454160.png)

![1-((1S,4S)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carbonyl)piperidine-4-carboxylic acid](/img/structure/B2454163.png)

![4-[(3,4-Dichlorophenyl)methyl]morpholine](/img/structure/B2454170.png)

![1-Ethyl-1-[(3R,4S)-4-hydroxyoxolan-3-yl]-3-[4-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2454173.png)

![2-[(4-Chloro-3-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2454174.png)